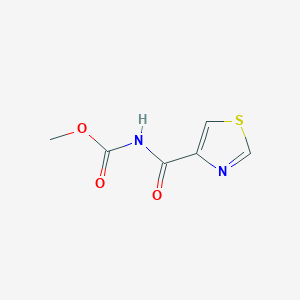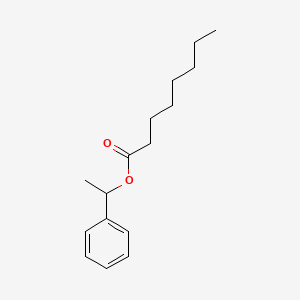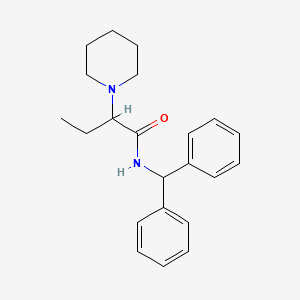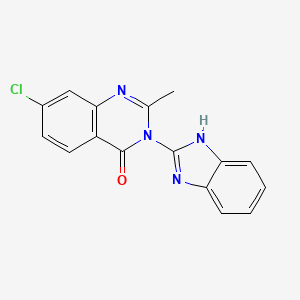
Methyl (1,3-thiazole-4-carbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1,3-thiazole-4-carbonyl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1,3-thiazole-4-carbonyl)carbamate typically involves the reaction of thiazole derivatives with carbamates under specific conditions. The reaction conditions often require the presence of a base, such as potassium carbonate, and solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Methyl (1,3-thiazole-4-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often require a base like potassium carbonate and solvents like methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
科学的研究の応用
Methyl (1,3-thiazole-4-carbonyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of methyl (1,3-thiazole-4-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring.
Uniqueness
Methyl (1,3-thiazole-4-carbonyl)carbamate is unique due to its specific combination of the thiazole ring and carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial processes .
特性
CAS番号 |
89257-47-6 |
|---|---|
分子式 |
C6H6N2O3S |
分子量 |
186.19 g/mol |
IUPAC名 |
methyl N-(1,3-thiazole-4-carbonyl)carbamate |
InChI |
InChI=1S/C6H6N2O3S/c1-11-6(10)8-5(9)4-2-12-3-7-4/h2-3H,1H3,(H,8,9,10) |
InChIキー |
DMSDONDPAUYNML-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(=O)C1=CSC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)

![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)


![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)

![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)

